3'-Deoxy-3'-methylaminoadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Methylamino-3’-deoxyadenosine is a modified nucleoside with the molecular formula C11H16N6O3. It is structurally similar to adenosine but with a methylamino group replacing the hydroxyl group at the 3’ position. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methylamino-3’-deoxyadenosine typically involves the modification of adenosine. One efficient method starts with adenosine, which is reacted with triethyl orthoacetate and acetyl bromide to yield 2’, 5’-O-acetyl-3’-bromo-3’-deoxyadenosine. This intermediate is then reacted with N-benzyl-4-nitrobenzenesulfonamide and thiophenol to produce 3’-(benzylamino)-3’-deoxyadenosine. Finally, treatment with palladium on carbon (Pd/C) and hydrogen (H2) yields 3’-Methylamino-3’-deoxyadenosine .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3’-Methylamino-3’-deoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The methylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of 3’-Methylamino-3’-deoxyadenosine.
Scientific Research Applications
3’-Methylamino-3’-deoxyadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and nucleic acid interactions.
Industry: It may be used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 3’-Methylamino-3’-deoxyadenosine involves its incorporation into nucleic acids or interaction with enzymes involved in nucleic acid metabolism. The methylamino group can interfere with normal nucleic acid function, leading to inhibition of replication or transcription processes. This makes it a potential candidate for antiviral and anticancer therapies .
Comparison with Similar Compounds
3’-Amino-3’-deoxyadenosine: Similar structure but with an amino group instead of a methylamino group.
Cordycepin (3’-deoxyadenosine): Lacks the amino or methylamino group at the 3’ position.
2-Fluoroadenosine: Contains a fluorine atom at the 2’ position instead of modifications at the 3’ position.
Uniqueness: 3’-Methylamino-3’-deoxyadenosine is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties compared to its analogs. This modification can enhance its interaction with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
25787-43-3 |
---|---|
Molecular Formula |
C11H16N6O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(methylamino)oxolan-3-ol |
InChI |
InChI=1S/C11H16N6O3/c1-13-6-5(2-18)20-11(8(6)19)17-4-16-7-9(12)14-3-15-10(7)17/h3-6,8,11,13,18-19H,2H2,1H3,(H2,12,14,15)/t5-,6-,8-,11-/m1/s1 |
InChI Key |
ZARAVIBCBGMNJG-HUKYDQBMSA-N |
Isomeric SMILES |
CN[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
SMILES |
CNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Canonical SMILES |
CNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Synonyms |
3'-deoxy-3'-methylaminoadenosine 3'-methylamino-3'-deoxyadenosine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.